4-Methoxycyclohexanone
Overview
Description
4-Methoxycyclohexanone is an organic compound with the molecular formula C₇H₁₂O₂. It is a substituted cyclohexanone, where a methoxy group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Scientific Research Applications
4-Methoxycyclohexanone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Safety and Hazards
When handling 4-Methoxycyclohexanone, it’s important to wear protective gloves, clothing, eye protection, and face protection . It should not be eaten, drunk, or smoked when using this product . It’s also advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Mechanism of Action
Mode of Action
It is known that the compound exists predominantly in an axial conformation . This conformational preference could potentially influence its interactions with molecular targets.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is predicted to be bbb permeant .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycyclohexanone can be synthesized through several methods. One common method involves the catalytic hydrogenation of 4-methoxyphenol in the presence of a supported catalyst. The reaction typically uses cyclohexane as a solvent and is carried out in a high-pressure reactor .
Another method involves the continuous catalytic oxidation of 4-methoxycyclohexanol using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst. This method is advantageous due to its low cost, environmental friendliness, and high yield .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the catalytic hydrogenation method due to its simplicity, high yield, and clean production process. The use of supported catalysts and high-pressure reactors ensures efficient conversion and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxime.
Reduction: Reduction of this compound can yield 4-methoxycyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
Oxidation: this compound oxime.
Reduction: 4-Methoxycyclohexanol.
Substitution: Products vary based on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanone: Similar in structure but with a methyl group instead of a methoxy group.
Cyclohexanone: Lacks any substituents on the cyclohexanone ring.
4-tert-Butylcyclohexanone: Contains a tert-butyl group instead of a methoxy group.
Uniqueness
4-Methoxycyclohexanone is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group enhances the compound’s solubility in organic solvents and influences its behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-methoxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCKKKOYZJNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336623 | |
Record name | 4-Methoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13482-23-0 | |
Record name | 4-Methoxycyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13482-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxycyclohexanon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of 4-Methoxycyclohexanone?
A1: Contrary to predictions based on dipole moment studies, 1H NMR studies reveal that this compound predominantly exists in the axial conformation in benzene solution at 31°C. The axial:equatorial population ratio is 3:1, indicating a preference for the conformation where the methoxy group occupies the axial position. [] This unexpected conformational preference has implications for the reactivity and interactions of this molecule.
Q2: How does the presence of a methoxy group influence the catalytic hydrogenation of cyclohexanones?
A2: The introduction of a methoxy group at the 4-position of cyclohexanone significantly impacts its catalytic hydrogenation over platinum metals. Both 2-Methoxycyclohexanone and this compound yield alcohols with higher cis/trans ratios compared to the corresponding methylcyclohexanones. [] This suggests a polar group effect exerted by the methoxy substituent, influencing the stereochemical outcome of the hydrogenation reaction. The effect is particularly pronounced when using iridium and platinum catalysts.
Q3: How does the choice of catalyst (Palladium vs. Platinum) affect the hydrogenolysis of this compound?
A3: The selectivity of hydrogenolysis for this compound differs drastically between palladium and platinum catalysts. [, ] Palladium catalysts exhibit selectivity towards cleaving the C-O single bond, while platinum catalysts preferentially cleave the C=O double bond. This stark contrast highlights the importance of catalyst selection in controlling the reaction pathway and obtaining desired products in organic synthesis.
Q4: Can this compound be used as a starting material in the synthesis of natural products?
A4: Yes, this compound serves as a key building block in the total synthesis of erythrinan alkaloids. [] The compound, specifically its derivative ethyl this compound-2-glyoxylate, enables the construction of the complex erythrinan skeleton via condensation reactions. This highlights the versatility of this compound as a synthetic intermediate in natural product chemistry.
Q5: Are there any computational studies on the conformational behavior of this compound?
A5: While the provided abstracts don't explicitly mention computational studies, conformational analysis using computational chemistry techniques like molecular mechanics or quantum chemical calculations could provide further insights into the energetic factors governing the axial preference of this compound. These studies could explore the influence of solvent effects and intramolecular interactions on the conformational equilibrium. []
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